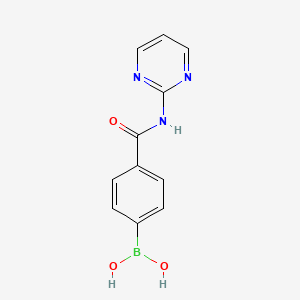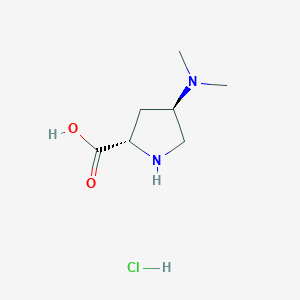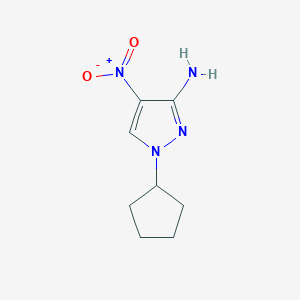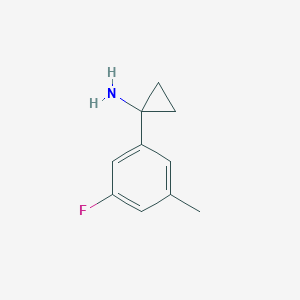
4-(Pyrimidin-2-ylcarbamoyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrimidin-2-ylcarbamoyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. The pyrimidin-2-ylcarbamoyl group attached to the phenyl ring adds unique properties to this compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-ylcarbamoyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with pyrimidin-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyrimidin-2-ylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic ester.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boronic esters.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
4-(Pyrimidin-2-ylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Pyrimidin-2-ylcarbamoyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The pyrimidin-2-ylcarbamoyl group can enhance the compound’s binding affinity and specificity for certain targets, thereby modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Pyridin-2-ylcarbamoyl)phenylboronic acid
- 4-(Pyrimidin-4-ylcarbamoyl)phenylboronic acid
- 4-(Pyrimidin-5-ylcarbamoyl)phenylboronic acid
Uniqueness
4-(Pyrimidin-2-ylcarbamoyl)phenylboronic acid is unique due to the specific positioning of the pyrimidin-2-ylcarbamoyl group, which can influence its reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Propiedades
Fórmula molecular |
C11H10BN3O3 |
|---|---|
Peso molecular |
243.03 g/mol |
Nombre IUPAC |
[4-(pyrimidin-2-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H10BN3O3/c16-10(15-11-13-6-1-7-14-11)8-2-4-9(5-3-8)12(17)18/h1-7,17-18H,(H,13,14,15,16) |
Clave InChI |
LKUCOBOMDPZVHK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C(=O)NC2=NC=CC=N2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741816.png)


![[(2,3-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11741830.png)


![(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B11741846.png)
![3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11741847.png)

![1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1H-pyrazol-4-amine](/img/structure/B11741873.png)
![1,1,1-Trifluoro-4-{[2-(trifluoromethoxy)phenyl]amino}but-3-en-2-one](/img/structure/B11741876.png)

![3-(Dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11741882.png)

